molecular formula C15H19NO3 B10959429 5-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-5-oxopentanoic acid

5-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-5-oxopentanoic acid

Cat. No.: B10959429
M. Wt: 261.32 g/mol
InChI Key: AFGPMICDKYPQKU-UHFFFAOYSA-N
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Description

5-[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-5-OXOPENTANOIC ACID is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by a quinoline ring system with a methyl group at the 6th position and a pentanoic acid moiety attached to the quinoline ring. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-5-OXOPENTANOIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Attachment of the Pentanoic Acid Moiety: The final step involves the formation of the pentanoic acid moiety through a series of reactions, including esterification and hydrolysis.

Industrial Production Methods

In an industrial setting, the production of 5-[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-5-OXOPENTANOIC ACID may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-5-OXOPENTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

5-[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-5-OXOPENTANOIC ACID has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-5-OXOPENTANOIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure without the pentanoic acid moiety.

    6-Methylquinoline: Similar structure but lacks the pentanoic acid moiety.

    Quinoline-5-carboxylic acid: Similar structure but lacks the methyl group at the 6th position.

Uniqueness

5-[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-5-OXOPENTANOIC ACID is unique due to the presence of both the methyl group at the 6th position and the pentanoic acid moiety. This combination of functional groups contributes to its distinct chemical properties and potential biological activities.

Properties

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

5-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-5-oxopentanoic acid

InChI

InChI=1S/C15H19NO3/c1-11-7-8-13-12(10-11)4-3-9-16(13)14(17)5-2-6-15(18)19/h7-8,10H,2-6,9H2,1H3,(H,18,19)

InChI Key

AFGPMICDKYPQKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(CCC2)C(=O)CCCC(=O)O

Origin of Product

United States

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